molecular formula C18H19N3OS B2902213 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034327-18-7

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2902213
CAS RN: 2034327-18-7
M. Wt: 325.43
InChI Key: OGHXRIIAXMMIEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds in alcoholic sodium ethoxide . The precursor compounds include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide” and similar compounds can be analyzed using IR, 1H NMR, and mass spectroscopic analyses . Density functional theory (DFT) can be used to study the molecular and electronic properties of the synthesized products .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Mechanism of Action

Target of Action

The primary target of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH, inhibiting its activity .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two essential pathways for energy production in cells. This disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on ATP for energy .

Pharmacokinetics

The compound’s effectiveness against various fungi suggests it has sufficient bioavailability to reach its target in vivo

Result of Action

The inhibition of SDH by the compound leads to a decrease in ATP production, which can have various effects at the molecular and cellular level. In particular, the compound has been shown to have fungicidal activity against several species of fungi, including Fusarium graminearum, Alternaria solani, and Botrytis cinerea .

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-17(15-7-4-3-5-8-15)14(2)21(20-13)11-10-19-18(22)16-9-6-12-23-16/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHXRIIAXMMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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